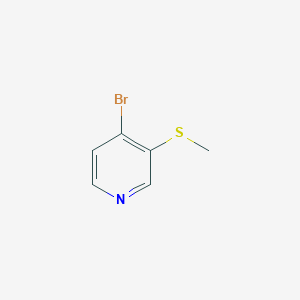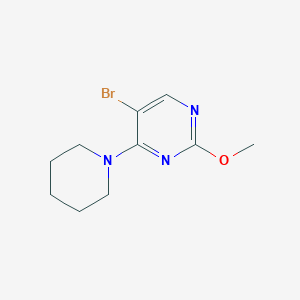
3-Bromo-2,4-difluorobenzaldéhyde
Vue d'ensemble
Description
3-Bromo-2,4-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrF2O. It is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Bromo-2,4-difluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
Target of Action
3-Bromo-2,4-difluorobenzaldehyde is a significant fluorinated benzene liquid crystal intermediate . The primary targets of this compound are the liquid crystal components in the display devices .
Mode of Action
The fluorine atoms in the structure of 3-Bromo-2,4-difluorobenzaldehyde replace the hydrogen atoms on the benzene ring . This replacement results in a structure that is similar in volume to the hydrogen atom, preventing steric hindrance from affecting the orderly arrangement of the liquid crystals . The high electronegativity of the fluorine atoms ensures that the fluorinated liquid crystal structure still has a certain dipole moment .
Biochemical Pathways
The compound’s interaction with its targets affects the orderly arrangement of the liquid crystals . This interaction influences the downstream effects of the liquid crystal components, enhancing their solubility in the mixed liquid crystal formula .
Pharmacokinetics
The lipophilicity of the fluorine atoms can significantly increase the solubility of other liquid crystal components in the mixed liquid crystal formula .
Result of Action
The result of the compound’s action is the enhancement of the performance of liquid crystal materials . The fluorinated liquid crystals have become the mainstream for thin-film transistor liquid crystal displays .
Action Environment
The action, efficacy, and stability of 3-Bromo-2,4-difluorobenzaldehyde are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This storage condition helps maintain the compound’s stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Bromo-2,4-difluorobenzaldehyde involves the bromination of 2,4-difluorobenzaldehyde. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-2,4-difluorobenzaldehyde often involves large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2) and catalysts like FeBr3 or AlBr3.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Bromination: 3-Bromo-2,4-difluorobenzaldehyde.
Nucleophilic Substitution: Substituted benzaldehydes depending on the nucleophile used.
Oxidation: 3-Bromo-2,4-difluorobenzoic acid.
Reduction: 3-Bromo-2,4-difluorobenzyl alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Bromo-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine and fluorine atoms at the 3 and 2,4 positions, respectively, influences its reactivity and makes it a valuable intermediate in the synthesis of various compounds .
Propriétés
IUPAC Name |
3-bromo-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUJOBHCYUUMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326714-93-5 | |
| Record name | 3-Bromo-2,4-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)






![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)






